2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
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Overview
Description
2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its versatility in medicinal chemistry, and an azetidine ring, which adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated precursor, followed by cyclization using a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters. The industrial synthesis may also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-chlorophenyl)pyridazin-3-one
- 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-fluorophenyl)pyridazin-3-one
Uniqueness
Compared to similar compounds, 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25(2)17-8-6-7-16(13-17)23(29)26-14-18(15-26)27-22(28)12-11-20(24-27)19-9-4-5-10-21(19)30-3/h4-13,18H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKKWOZLMSEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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